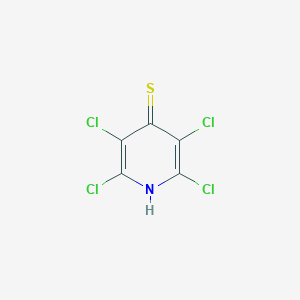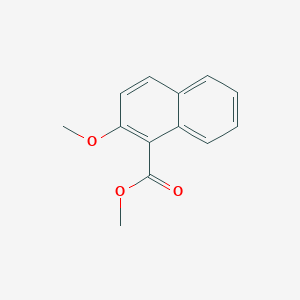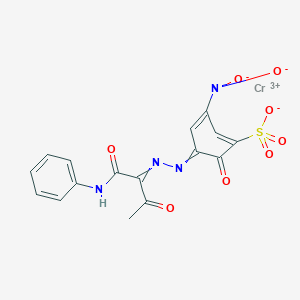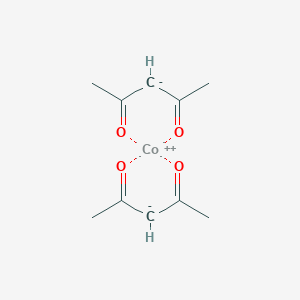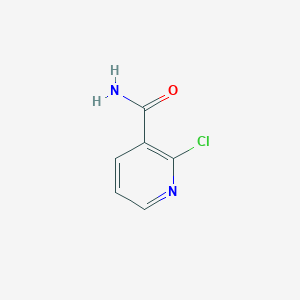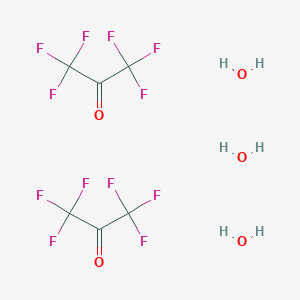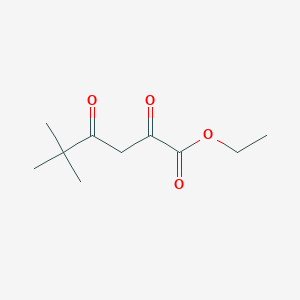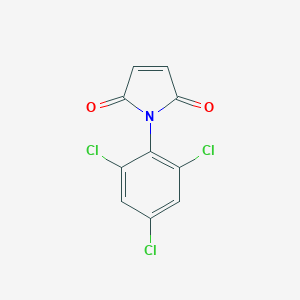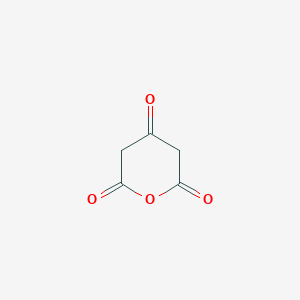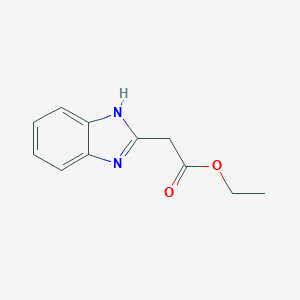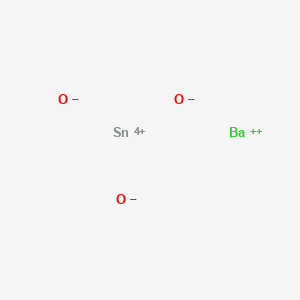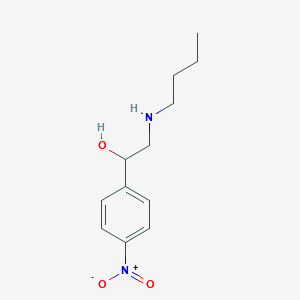
2-(Butylamino)-1-(4-nitrophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butylamino)-1-(4-nitrophenyl)ethanol is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NBPAE and is a member of the family of beta-adrenergic receptor agonists. In
作用機序
The mechanism of action of NBPAE involves its interaction with beta-adrenergic receptors. NBPAE acts as an agonist for these receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, leads to the relaxation of smooth muscles, including those in the bronchioles, resulting in bronchodilation.
生化学的および生理学的効果
NBPAE has several biochemical and physiological effects. As mentioned earlier, NBPAE acts as a bronchodilator and can be used to treat respiratory disorders. Additionally, NBPAE has been found to have anti-inflammatory properties and can be used to treat inflammatory conditions. NBPAE has also been found to have a positive inotropic effect on the heart, leading to an increase in cardiac output.
実験室実験の利点と制限
One of the main advantages of using NBPAE in lab experiments is its high yield and cost-effectiveness. Additionally, NBPAE has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using NBPAE is its potential toxicity. Studies have shown that NBPAE can be toxic to certain cell types, and caution should be exercised when using NBPAE in lab experiments.
将来の方向性
There are several future directions for research on NBPAE. One area of research could focus on the development of new formulations of NBPAE that are less toxic. Additionally, research could focus on the potential applications of NBPAE in other fields such as agriculture and veterinary medicine. Finally, research could focus on the development of new drugs that are based on the structure of NBPAE and have improved efficacy and safety profiles.
Conclusion:
In conclusion, NBPAE is a chemical compound that has significant potential applications in various fields. Its synthesis method is cost-effective, and it has a well-established mechanism of action. NBPAE has several biochemical and physiological effects, including bronchodilation and anti-inflammatory properties. While NBPAE has some limitations, there are several future directions for research on this compound.
合成法
The synthesis of NBPAE involves the reaction of 4-nitrobenzaldehyde with 2-aminobutanol in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through crystallization. The yield of NBPAE is typically high, making it a cost-effective compound for research purposes.
科学的研究の応用
NBPAE has been extensively studied for its potential applications in various fields. One of the most significant applications of NBPAE is in the field of medicine. Research has shown that NBPAE can act as a bronchodilator and can be used to treat respiratory disorders such as asthma. Additionally, NBPAE has been found to have anti-inflammatory properties and can be used to treat inflammatory conditions.
特性
CAS番号 |
10389-22-7 |
|---|---|
製品名 |
2-(Butylamino)-1-(4-nitrophenyl)ethanol |
分子式 |
C12H18N2O3 |
分子量 |
238.28 g/mol |
IUPAC名 |
2-(butylamino)-1-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C12H18N2O3/c1-2-3-8-13-9-12(15)10-4-6-11(7-5-10)14(16)17/h4-7,12-13,15H,2-3,8-9H2,1H3 |
InChIキー |
SKHNBYPLOOMSKS-UHFFFAOYSA-N |
SMILES |
CCCCNCC(C1=CC=C(C=C1)[N+](=O)[O-])O |
正規SMILES |
CCCCNCC(C1=CC=C(C=C1)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



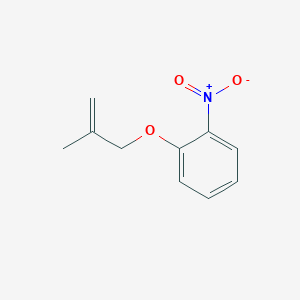
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
